molecular formula C25H26N2O4 B448107 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B448107
M. Wt: 418.5g/mol
InChI Key: PZMXVSPOZWGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation methods for Cambridge ID 5812662 involve synthetic routes that are typically used in organic chemistry. These methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.

    Industrial Production Methods: In an industrial setting, the production of Cambridge ID 5812662 involves scaling up the laboratory procedures to produce larger quantities. .

Chemical Reactions Analysis

Cambridge ID 5812662 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cambridge ID 5812662 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cambridge ID 5812662 involves its interaction with specific molecular targets and pathways. This includes:

Comparison with Similar Compounds

Cambridge ID 5812662 can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H26N2O4/c1-4-22(29)27-18-8-6-5-7-16(18)26-17-12-25(2,3)13-19(28)23(17)24(27)15-9-10-20-21(11-15)31-14-30-20/h5-11,24,26H,4,12-14H2,1-3H3

InChI Key

PZMXVSPOZWGCKF-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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